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Introduction to SEDDS

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-
solvents that form fine oil-in-water (o/w) emulsions upon mild agitation in the aqueous environment of the
gastrointestinal (GI) tract [1] [2]. They are particularly valuable for enhancing the oral bioavailability of
poorly water-soluble drugs, which represent up to 40% of new chemical entities in pharmaceutical
development [3] [2]. SEDDS spontaneously emulsify due to their low interfacial energy, presenting the drug

in a dissolved state within small droplets that provide a large interfacial area for absorption [2].

These systems can be classified based on the droplet size of the resulting emulsion: conventional SEDDS
(100-300 nm), Self-Microemulsifying Drug Delivery Systems (SMEDDS, less than 100 nm), and Self-
Nanoemulsifying Drug Delivery Systems (SNEDDS, typically 20-200 nm) [1] [3]. The primary advantage of
SEDDS over traditional formulations includes enhanced oral bioavailability, more consistent absorption
profiles, protection of drugs from the hostile GI environment, and potential reduction of first-pass

metabolism through lymphatic uptake [1] [3].

Composition and Function of SEDDS Components
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Core Components and Their Roles

The formulation of an effective SEDDS requires careful selection and balance of its core components, each

playing a critical role in the self-emulsification process and drug delivery efficiency.

Table 1: Core Components of SEDDS Formulations

Component Function Common Examples

Oils Solubilize lipophilic drugs; Medium-chain triglycerides (MCTs),
facilitate self-emulsification; Long-chain triglycerides (LCTs),
enhance lymphatic transport [1] Modified vegetable oils, Oleic acid,
[2] Soybean oil [1] [3]

Surfactants Stabilize emulsion droplets; Non-ionic surfactants (e.g., Labrasol,
reduce interfacial energy; Tween series, Cremophor series) [1] [4]

prevent droplet coalescence [1]

[2]

Co- Enhance drug solubility; improve  Transcutol, Propylene glycol,
surfactants/Cosolvents  self-emulsification performance Polyethylene glycol (PEG), Glycofurol

[1] [2] [1] [2]

Formulation Considerations

The self-emulsification process depends on several critical factors, including the nature of the oil-
surfactant pair, surfactant concentration (typically 30-60% w/w), and the oil-to-surfactant ratio [1] [3]
[2]. Non-ionic surfactants with high Hydrophilic-Lipophilic Balance (HLB) values are generally preferred
for their ability to form instant o/w droplets and their favorable safety profile [3] [2]. The selection of oils
has evolved from traditional edible oils to semi-synthetic medium-chain derivatives which offer better

solvent capacity and self-emulsification properties [1] [2].

Formulation Desigh and Development Protocols
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Preformulation Solubility Screening

Objective: To identify excipients with optimal solubilizing capacity for the drug candidate.

Protocol:

e Preparation of Excipients: Place 1-2 mL of each oil, surfactant, and cosolvent into separate glass
vials.

e Drug Addition: Add an excess of the drug substance to each vial.

e Equilibration: Seal vials and mix using vortex mixing followed by agitation on an orbital shaker for
24-48 hours at a controlled temperature (e.g., 25°C or 37°C).

e Sampling and Analysis: Centrifuge the samples to separate undissolved drug. Dilute the
supernatant appropriately and analyze drug concentration using a validated HPLC-UV or UPLC-PDA
method.

¢ Selection: Rank excipients based on saturation solubility (mg/g or mg/mL). Select the top 3-5
excipients from each category for further studies.

Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsifying region and optimize the ratio of oil, surfactant, and cosolvent.

Protocol:

e Component Selection: Based on solubility screening, select one oil, one surfactant, and one
cosolvent.
¢ Mixture Preparation: Prepare a series of mixtures with varying compositions of the three
components, ensuring the total weight of each mixture is 100%.
¢ Emulsification Test: Add each mixture dropwise to 250 mL of aqueous medium (e.g., 0.1 N HCl or
pH 6.8 phosphate buffer) under gentle magnetic stirring (50-100 rpm) at 37°C.
¢ Visual Assessment: Immediately after dispersion, assess the mixture for:
o Efficiency: Speed of emulsification (within 1-2 minutes).
o Appearance: Clarity/transparency and physical stability (no phase separation for at least 2
hours).
e Diagram Plotting: Plot the compositions on a pseudo-ternary phase diagram and delineate the
region that forms clear and stable emulsions (microemulsion or nanoemulsion).

Preparation of Liquid SEDDS
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Objective: To prepare the final liquid SEDDS formulation for encapsulation or conversion to solid dosage

forms.

Protocol:

e Weighing: Accurately weigh the required quantities of oil, surfactant, and cosolvent as per the
optimized ratio from phase diagrams.

¢ Mixing: Combine the excipients in a glass vial and mix using a magnetic stirrer or vortex mixer until a
homogeneous, isotropic mixture is formed.

¢ Drug Incorporation: Add the required amount of drug to the mixture. Gently heat the mixture to
4015°C if necessary to facilitate complete dissolution of the drug.

e Equilibration: Continue stirring until a clear solution is obtained. Allow the formulation to equilibrate
at room temperature for 24 hours and inspect for any signs of precipitation or phase separation.

e Storage: Store the final liquid SEDDS in a sealed container protected from light until further use [1].

Characterization and Evaluation Protocols

A comprehensive characterization of SEDDS is essential to ensure predictable in vivo performance.

Table 2: Key Characterization Tests for SEDDS | Test Parameter | Methodology | Acceptance Criteria | | :-
-- | :=-- | :--- | | Droplet Size & Zeta Potential | Photon Correlation Spectroscopy using a Zetasizer [1] [3] |
Droplet Size: < 300 nm for SEDDS, < 100 nm for SMEDDS/SNEDDS [1] [3]. Zeta Potential: Typically
negative; |[£20| mV indicates good stability [3]. | | Self-Emulsification Efficiency | Visual assessment in a
standard USP dissolution apparatus II [1] [3] | Rapid formation (within 1-2 min) of a clear or bluish white
emulsion with no precipitation [1]. | | Thermodynamic Stability | Centrifugation, Heating-Cooling Cycles,
Freeze-Thaw Cycles [1] | No phase separation, cracking, or drug precipitation upon stress testing. | | Drug
Content | HPLC analysis of the formulated SEDDS after appropriate dilution [1] | 95-105% of the labeled
claim. | | Dispersibility Test | Standard USP dissolution apparatus II with 1 mL SEDDS in 500 mL medium
at 37°C and 50 rpm [1] | Grade A: Rapid (within 1 min), clear/bluish nanoemulsion. Grade B: Rapid, bluish-
white emulsion. Grade C: Fine milky emulsion within 2 min. | | Morphology of Emulsion Droplets |
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) [3] | Spherical, uniform

droplets without aggregation. |
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Transformation of Liquid SEDDS to Solid Dosage
Forms

The "liquisolid" technique is a prominent approach for converting liquid SEDDS into solid powders suitable

for compression into tablets or encapsulation.

Solid SEDDS Preparation via Liquisolid Technique

Start: Liquid SEDDS

Adsorb onto Carrier
(Microcrystalline Cellulose)

'

Add Coating Material
(Nano-sized Silicon Dioxide)

'

Blend with Excipients
(Disintegrant, Lubricant)

'

Compress into Tablets
or Fill into Capsules

Final Solid Dosage Form

Click to download full resolution via product page

Detailed Protocol:

e Adsorption onto Carrier:
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o Blend the liquid SEDDS containing the dissolved drug with a porous carrier material (e.g.,
Microcrystalline Cellulose - Avicel PH 102) in a high-shear mixer.
o Use a carrier-to-liquid ratio typically between 10:1 to 20:1 [4].

¢ Coating for Flowability:

o Add a finely divided coating material (e.g., nanosized amorphous silicon dioxide - Aerosil 200)
to the adsorbed mixture.

o The coating material adsorbs onto the surface of the liquid-loaded particles, rendering the
powder free-flowing. A typical carrier-to-coating ratio is 10:1 [4].

e Final Blending:

o Add other necessary tableting excipients, such as a disintegrant (e.g., 9% croscarmellose
sodium) and a lubricant (e.g., 1% magnesium stearate), to the liquisolid powder.
o Blend the mixture homogeneously in a twin-shell blender for 5-10 minutes.

e Tablet Compression or Capsule Filling:

o Compress the final blend into tablets using a rotary tablet press with predefined hardness
parameters.
o Alternatively, the free-flowing powder can be filled directly into hard gelatin capsules [4].

Case Studies and Applications

The utility of SEDDS is demonstrated through several successful case studies:

¢ Bioavailability Enhancement: A SEDDS formulation of Ketoprofen enhanced bioavailability and
minimized gastric irritation, a common issue with this drug. The incorporation of a gelling agent in the
SMEDDS further enabled sustained release [1]. For Risperidone, a liquisolid tablet based on a
SEDDS of Labrasol/Labrafil (1:1) showed a 4.5 times higher C~max~ and 3.5 times higher

bioavailability in rabbits compared to commercial tablets [4].

Protection from Degradation: SEDDS can protect drugs like Acetylsalicylic Acid from hydrolysis in
the acidic GI environment. The liquid crystalline phases within the SEDDS act as a barrier between the

drug and the degrading environment [1].

© 2026 Smolecule. All rights reserved. 6/9 Tech Support


https://www.americanpharmaceuticalreview.com/Featured-Articles/584546-Transforming-Liquid-SEDDS-into-Solid-Oral-Dosage-Forms/
https://www.americanpharmaceuticalreview.com/Featured-Articles/584546-Transforming-Liquid-SEDDS-into-Solid-Oral-Dosage-Forms/
https://www.americanpharmaceuticalreview.com/Featured-Articles/584546-Transforming-Liquid-SEDDS-into-Solid-Oral-Dosage-Forms/
https://www.slideshare.net/slideshow/self-micro-emulsifying-drug-delivery-system-120169879/120169879
https://www.americanpharmaceuticalreview.com/Featured-Articles/584546-Transforming-Liquid-SEDDS-into-Solid-Oral-Dosage-Forms/
https://www.slideshare.net/slideshow/self-micro-emulsifying-drug-delivery-system-120169879/120169879
https://www.smolecule.com/products/s615269?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Marketed Products: Several marketed drugs utilize SEDDS technology, including Neoral
(Cyclosporine A), Norvir (Ritonavir), and Fortovase (Saquinavir), all of which have demonstrated

significantly improved oral bioavailability [3] [5].

The following workflow summarizes the complete SEDDS development process from preformulation to a

final, characterized product.

SEDDS Formulation Development Workflow

1. Preformulation
- Solubility Screening
- Excipient Compatibility

'

2. Phase Diagram Construction
- Identify Self-Emulsifying Region
- Optimize Oil:Surfactant Ratio

'

3. Formulation Preparation
- Dissolve Drug in Isotropic Mixture
- Homogenize and Equilibrate

'

4. In-Vitro Characterization
- Droplet Size & Zeta Potential
- Efficiency & Stability Tests

:

5. Solid Conversion (Optional)
- Liquisolid Technique
- Adsorption & Compression

'

6. Final Product
- Liquid in Capsules
- Solid Tablets/Pellets

Click to download full resolution via product page
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Conclusion

SEDDS represent a robust and versatile platform for enhancing the oral delivery of poorly soluble drugs.
The successful development of a SEDDS formulation hinges on a systematic approach involving careful
excipient selection, thorough characterization, and potentially, conversion into a patient-preferred solid
dosage form. While the search results provide comprehensive information on SEDDS technology in general,
it is important to note that specific data on C10-12 glycerides was not available in the sources consulted. For
formulation work involving this specific lipid, further research in specialized databases or direct consultation
with excipient manufacturers is recommended to obtain detailed solubility parameters and compatibility

data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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